Linolenic acid

Catalog No.
S619468
CAS No.
463-40-1
M.F
C18H30O2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linolenic acid

CAS Number

463-40-1

Product Name

Linolenic acid

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-

InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

alpha Linolenic Acid, alpha Linolenic Acid, Ammonium Salt, alpha Linolenic Acid, Calcium Salt, alpha Linolenic Acid, Lithium Salt, alpha Linolenic Acid, Magnesium Salt, alpha Linolenic Acid, Potassium Salt, alpha Linolenic Acid, Sodium Salt, alpha Linolenic Acid, Zinc Salt, alpha-Linolenic Acid, alpha-Linolenic Acid, (E,E,E)-Isomer, alpha-Linolenic Acid, (E,E,Z)-Isomer, alpha-Linolenic Acid, (E,Z,E)-Isomer, alpha-Linolenic Acid, (E,Z,Z)-Isomer, alpha-Linolenic Acid, (Z,E,E)-Isomer, alpha-Linolenic Acid, (Z,E,Z)-Isomer, alpha-Linolenic Acid, (Z,Z,E)-Isomer, alpha-Linolenic Acid, Ammonium Salt, alpha-Linolenic Acid, Calcium Salt, alpha-Linolenic Acid, Lithium Salt, alpha-Linolenic Acid, Magnesium Salt, alpha-Linolenic Acid, Potassium Salt, alpha-Linolenic Acid, Sodium Salt, alpha-Linolenic Acid, Tin(2+) Salt, alpha-Linolenic Acid, Zinc Salt, Linolenate, Linolenic Acid

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O

The exact mass of the compound Linolenic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.000124 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2042. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Fats - Dietary Fats, Unsaturated - Fatty Acids, Omega-3. It belongs to the ontological category of linolenate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-linolenic acid (ALA) is an 18-carbon, polyunsaturated omega-3 fatty acid featuring three cis double bonds (18:3 n-3). As a highly reactive carboxylic acid, it serves as a critical raw material in both industrial polymer chemistry and advanced biopharmaceutical lipid synthesis. Its triple-unsaturated aliphatic tail imparts exceptional conformational flexibility and high reactivity toward oxidative crosslinking and enzymatic desaturation [1]. For procurement professionals, ALA is typically sourced as a high-purity neat oil or formulated with specific antioxidants, requiring strict cold-chain logistics and inert-atmosphere handling to maintain its functional integrity prior to downstream processing and formulation [2].

Substituting alpha-linolenic acid with closely related C18 fatty acids like linoleic acid (18:2 n-6) or oleic acid (18:1 n-9) fundamentally alters end-product performance and processability. In industrial coatings, the loss of a single double bond (as in linoleic acid) drastically reduces the iodine value, preventing rapid oxidative polymerization and resulting in soft, non-drying films [1]. In biopharmaceutical lipid nanoparticle (LNP) formulations, substituting ALA-derived tails with linoleyl tails reduces membrane fusogenicity, directly impairing endosomal escape and nucleic acid transfection efficiency [2]. Furthermore, in biological systems, ALA and linoleic acid are metabolically distinct; they compete for the same desaturase enzymes, meaning generic substitution will completely invert the downstream lipid profile from anti-inflammatory omega-3 to pro-inflammatory omega-6 pathways [3].

Oxidative Polymerization and Crosslink Density in Alkyd Resins

The degree of unsaturation dictates the curing kinetics of fatty acid-modified resins. Alpha-linolenic acid possesses three non-conjugated double bonds, yielding a theoretical iodine value of approximately 274 g I2/100g. In contrast, linoleic acid (two double bonds) has an iodine value of ~181 g I2/100g, and oleic acid is ~90 g I2/100g [1]. This high iodine value allows ALA to act as a highly effective 'drying' agent, rapidly forming crosslinked networks via atmospheric oxygen.

Evidence DimensionIodine Value (Degree of Unsaturation)
Target Compound Data~274 g I2/100g (Alpha-Linolenic acid)
Comparator Or Baseline~181 g I2/100g (Linoleic acid)
Quantified Difference~50% higher iodine value, enabling rapid oxidative crosslinking
ConditionsStandard titrimetric iodine value determination for fatty acids

Essential for formulating fast-drying alkyd resins and varnishes where lower-unsaturation fatty acids fail to cure rapidly.

Autoxidation Kinetics and Handling Requirements

The presence of four bis-allylic hydrogen atoms in alpha-linolenic acid makes it highly susceptible to autoxidation. Studies on lipid oxidation kinetics demonstrate that ALA oxidizes at a rate approximately 2 to 3 times faster than linoleic acid (which contains only two bis-allylic hydrogens) and orders of magnitude faster than oleic acid under standard atmospheric conditions [1]. This rapid degradation necessitates strict procurement specifications, including inert gas blanketing (e.g., argon or nitrogen) and cold storage to prevent premature polymerization and rancidity [2].

Evidence DimensionRelative Autoxidation Rate
Target Compound DataHigh oxidation rate (driven by 4 bis-allylic hydrogens)
Comparator Or Baseline2-3x slower oxidation rate (Linoleic acid, 2 bis-allylic hydrogens)
Quantified Difference200-300% increase in autoxidation susceptibility
ConditionsExposure to atmospheric oxygen at ambient temperatures

Dictates mandatory cold-chain logistics, inert packaging, and the immediate addition of antioxidants during formulation to prevent material loss.

Membrane Fusogenicity in Lipid Nanoparticle (LNP) Delivery Systems

In the synthesis of ionizable lipids for mRNA and siRNA delivery, the choice of the hydrophobic tail significantly impacts transfection efficiency. Lipids incorporating linolenyl tails (derived from ALA, 3 double bonds) exhibit greater conformational flexibility and membrane fluidity compared to those with linoleyl tails (derived from LA, 2 double bonds) [1]. This increased unsaturation enhances the fusogenicity of the LNP with the endosomal membrane, facilitating superior endosomal escape and higher cytosolic delivery of nucleic acid payloads[2].

Evidence DimensionLNP Transfection Efficiency / Fusogenicity
Target Compound DataEnhanced endosomal escape (Linolenyl-derived lipids, 18:3)
Comparator Or BaselineLower endosomal escape (Linoleyl-derived lipids, 18:2)
Quantified DifferenceHigher membrane fluidity and superior intracellular payload release
ConditionsIn vitro/in vivo nucleic acid transfection assays using formulated LNPs

Critical for biopharma developers designing next-generation lipid excipients to maximize mRNA/siRNA delivery efficacy.

Metabolic Pathway Specificity in Defined Cell Culture Media

Alpha-linolenic acid is the obligate upstream precursor for the omega-3 metabolic pathway, specifically converted by Δ6-desaturase to stearidonic acid, and ultimately to EPA and DHA. Linoleic acid competes for this exact same enzyme to produce omega-6 arachidonic acid[1]. Because Δ6-desaturase has a limited capacity, a high ratio of LA to ALA suppresses omega-3 synthesis. Supplying pure ALA is required to force metabolic flux toward anti-inflammatory omega-3 lipid mediators in engineered cell lines or precision nutritional formulations [2].

Evidence DimensionEnzymatic Pathway Flux (Δ6-desaturase)
Target Compound DataExclusive precursor to Omega-3 pathway (EPA/DHA)
Comparator Or BaselineExclusive precursor to Omega-6 pathway (Arachidonic acid)
Quantified DifferenceComplete divergence in downstream lipid mediator synthesis
ConditionsIn vivo or in vitro cellular metabolism assays

Crucial for biomanufacturing and nutraceutical applications where specific enrichment of omega-3 downstream metabolites is the primary biological endpoint.

Synthesis of Fast-Drying Alkyd Resins and Industrial Coatings

Due to its exceptionally high iodine value (~274 g I2/100g), ALA is the preferred precursor for formulating fast-drying alkyd resins, varnishes, and industrial coatings where rapid oxidative crosslinking is required to form hard, durable films [1].

Precursor for Ionizable Lipids in mRNA/siRNA Lipid Nanoparticles (LNPs)

The triple-unsaturated aliphatic tail of ALA is utilized in the synthesis of advanced ionizable lipids. The resulting linolenyl tails increase LNP membrane fluidity and fusogenicity, directly improving endosomal escape and transfection efficiency for gene therapies [1].

Omega-3 Enrichment in Defined Cell Culture Media

As the obligate precursor to the omega-3 metabolic pathway, high-purity ALA is essential for defined cell culture media designed to study or produce anti-inflammatory lipid mediators (EPA/DHA), avoiding the competitive inhibition caused by linoleic acid [1].

Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992)
Liquid, Other Solid
Colorless liquid; [Merck Index]
Liquid

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

278.224580195 g/mol

Monoisotopic Mass

278.224580195 g/mol

Boiling Point

446 °F at 17 mmHg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Heavy Atom Count

20

Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float

LogP

6.46
6.46 (LogP)
6.46

Appearance

Unit:500 mgSolvent:nonePurity:99%Physical liquid

Melting Point

11.7 °F (NTP, 1992)
-16.5 °C

UNII

0RBV727H71

Related CAS

29857-63-4
22333-90-0 (calcium salt)
38660-45-6 (potassium salt)
85392-75-2 (tin(2+) salt)
94138-91-7 (lithium salt)
822-18-4 (sodium salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 2183 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1903 of 2183 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 280 of 2183 companies with hazard statement code(s):;
H317 (80.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (18.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation and for treating dietary shortage or imbalance.

Pharmacology

Alpha Linolenic Acid (ALA) is an 18-carbon polyunsaturated fatty acid with three double bonds. It is also called an omega-3 fatty acid, and is essential for all mammals. Alpha-linolenic acid (or omega 3 fatty acid) intake can decrease the risk of cardiovascular diseases by 1) preventing arrhythmias that can lead to sudden cardiac death, 2) decreasing the risk of thrombosis (blood clot formation) that can lead to heart attack or stroke, 3) decreasing serum triglyceride levels, 4) slowing the growth of atherosclerotic plaque, 5) improving vascular endothelial function, 6) lowering blood pressure slightly, and 7) decreasing inflammation. ALA deficiencies can lead to visual problems and sensory neuropathy. Scaly and hemorrhagic skin or scalp inflammations may also develop.
Linolenic Acid is an essential fatty acid belonging to the omega-3 fatty acids group. It is highly concentrated in certain plant oils and has been reported to inhibit the synthesis of prostaglandin resulting in reduced inflammation and prevention of certain chronic diseases.

Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.

Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992)
0.00000054 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

463-40-1
68424-45-3

Wikipedia

Alpha-linolenic acid
Octadeca-9,12,15-trienoic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning; Emollient; Surfactant

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Paper Manufacturing
Miscellaneous Manufacturing
9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-: ACTIVE

Dates

Last modified: 08-15-2023
1. G. Burdge and S. Wootton “Conversion of _x0001_-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women” BritishJournal of Nutrition, Vol. 88 pp. 411-420, 20022. M. Lorgeril et al. “Mediterranean alpha-linolenic acid-rich diet in secondary prevention of coronary heart disease” The Lancet, Vol. 343(8911) pp. 1454-1459, 19943. J. Bourre et al. “The Effects of Dietary a-LJnolenic Acid on the Composition of Nerve Membranes, Enzymatic Activity, Amplitude ofElectrophysiological Parameters, Resistance to Poisons and Performance of Learning Tasks in Rats” American Institute of Nutrition, Vol. 119(12) pp. 1880-1892, 1989

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